ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride
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Overview
Description
Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride is a chemical compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring
Mechanism of Action
Target of Action
Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological effects . These interactions can result in changes at the molecular and cellular levels, contributing to their therapeutic effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Indole derivatives are known to have various biologically vital properties . For example, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst.
Esterification: The carboxylate group is introduced via esterification reactions, typically involving the reaction of the carboxylic acid derivative with ethanol.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the biological activity of pyrrole derivatives, including their antimicrobial, antiviral, and anticancer properties.
Material Science: It is also explored for its potential use in the development of novel materials, such as conductive polymers and organic semiconductors.
Comparison with Similar Compounds
Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 4-amino-1H-pyrrole-3-carboxylate: Lacks the methyl group at the 1-position, which can affect its chemical reactivity and biological activity.
Methyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate: Has a methyl ester instead of an ethyl ester, influencing its solubility and pharmacokinetic properties.
4-Amino-1-methyl-1H-pyrrole-3-carboxylic acid: The carboxylic acid form, which can be used as a precursor in the synthesis of esters and amides.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 4-amino-1-methylpyrrole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)6-4-10(2)5-7(6)9;/h4-5H,3,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLBRWZYFSHFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C1N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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